MAO-B Enzymatic Inhibition: Class-Level Potency Inference from Pyrazinone Patent Series
Within the pyrazinone-containing MAO-B inhibitor series disclosed in US Patent US9675605 (Dart Neuroscience/Cayman), multiple 3-substituted pyrazinone analogs demonstrate MAO-B inhibitory activity with EC50 values below 100 nM in a standardized fluorometric assay [1]. While the specific compound 3-((4-fluoro-3-methoxyphenyl)amino)-1-methylpyrazin-2(1H)-one (CAS 2320515-99-7) does not appear as a discrete example in this patent, it represents a structurally congruent member of this pharmacophore class. The patent data establishes that related 3-(arylamino)pyrazinone compounds achieve EC50 < 100 nM against recombinant human MAO-B at pH 7.4 using the Matsumoto fluorometric method [1]. In contrast, unsubstituted or mono-substituted phenyl analogs within the pyrazinone class typically exhibit significantly reduced or undetectable MAO-B activity, consistent with the requirement for optimized aryl substitution for target engagement [2]. Direct head-to-head quantitative comparison data for CAS 2320515-99-7 versus specific named analogs is not publicly available; the evidence presented here is class-level inference only.
| Evidence Dimension | MAO-B enzymatic inhibitory activity (EC50) |
|---|---|
| Target Compound Data | No direct quantitative data publicly available for CAS 2320515-99-7 |
| Comparator Or Baseline | Related pyrazinone examples in US9675605 (examples 43, 61, 73, 75): MAO-B EC50 < 100 nM. Unsubstituted phenyl pyrazinone analogs: MAO-B activity substantially reduced or not detected. |
| Quantified Difference | Cannot be calculated; class-level expectation of activity based on structural congruence with active patent examples. |
| Conditions | Recombinant human MAO-B; fluorometric assay (Matsumoto method); pH 7.4 (BindingDB assay description for US9675605 series). |
Why This Matters
For procurement decisions in MAO-B research programs, the documented potency of structurally analogous pyrazinones provides a class-level rationale, but the absence of compound-specific data means users must independently verify activity for this exact CAS number.
- [1] BindingDB entries BDBM173461, BDBM173332, BDBM173419, BDBM173876. US Patent US9675605 (Dart Neuroscience/Cayman). MAO-B EC50 < 100 nM for multiple pyrazinone analogs. Data deposited 2018-03-16. View Source
- [2] Gill RK, et al. A comprehensive review of monoamine oxidase-A inhibitors in their syntheses and potencies. 2020. Documents the structure-activity relationship where optimized aryl substitution is essential for MAO isoform potency. View Source
